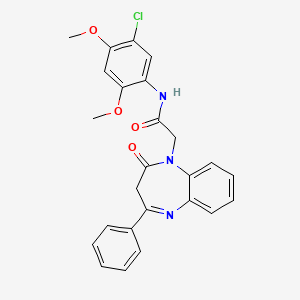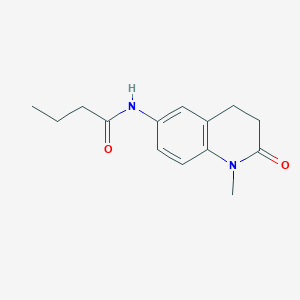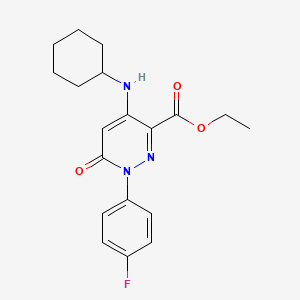
N-(1-methyl-2-oxoindolin-5-yl)-2-(m-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenoxy)acetamide” typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Acylation: The indole core is then acylated with an appropriate acylating agent to introduce the acetamide group.
Etherification: The phenoxy group is introduced through an etherification reaction, typically using a phenol derivative and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the phenoxy group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The compound may participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive compounds.
Medicine
Medically, compounds like this one may be investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
“N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenoxy)acetamide” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C18H18N2O3 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-3-5-15(8-12)23-11-17(21)19-14-6-7-16-13(9-14)10-18(22)20(16)2/h3-9H,10-11H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
ZKIPKSMAJHBQFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11267136.png)
![N-[2-(Cyclohex-1-EN-1-YL)ethyl]-2-{[2-(3-methylpiperidin-1-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide](/img/structure/B11267140.png)
![5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11267143.png)
![2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B11267146.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B11267164.png)
![Methyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11267167.png)
![6-(4-methoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11267172.png)


![N-(3-Bromophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11267187.png)
![1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B11267194.png)
![N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11267210.png)
![N-benzyl-6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11267219.png)
